(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 7-methylimidazo[1,2-a]pyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone can be compared with other similar compounds such as:
- (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(4-methylphenyl)methanone
- (7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical and biological properties, highlighting the uniqueness of this compound.
Biological Activity
The compound (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group and an imidazo[1,2-a]pyridine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it may inhibit specific enzymes or receptors involved in critical signaling pathways associated with cell proliferation and survival. The presence of the bromine atom enhances its binding affinity through halogen bonding, which is crucial for its biological efficacy.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds within the imidazo[1,2-a]pyridine class. For instance, derivatives have shown moderate activity against Mycobacterium tuberculosis, with halogenated variants (e.g., bromine) exhibiting enhanced efficacy compared to their non-halogenated counterparts .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Zone of Inhibition (mm) | Activity Level |
---|---|---|---|
Compound A | E. coli | 15 | Moderate |
Compound B | S. aureus | 10 | Mild |
This compound | M. tuberculosis | Not specified | Moderate |
Anticancer Potential
Research indicates that imidazo[1,2-a]pyridine derivatives possess anticancer properties. For example, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
Table 2: Anticancer Activity
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound C | A-431 | <10 | Kinase inhibition |
This compound | Jurkat T-cells | Not specified | Apoptosis induction |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups like bromine at the para position of the phenyl ring plays a crucial role in enhancing the biological activity of these compounds. The reactivity and interaction patterns are influenced by both steric and electronic factors inherent in their molecular structures .
Case Studies
A notable study investigated a series of imidazo[1,2-a]pyridine derivatives for their anticancer effects. Among these, compounds with brominated phenyl groups demonstrated superior activity against various cancer cell lines compared to their non-brominated analogs. The study utilized both empirical and computational methods to correlate structural features with biological outcomes .
Properties
CAS No. |
853334-57-3 |
---|---|
Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
(4-bromophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3 |
InChI Key |
YPGMOKCSLDJKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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